Tribromoacetonitrile

Description

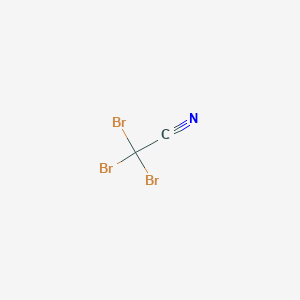

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-tribromoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br3N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNIHYDTZZOFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br3N | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021669 | |

| Record name | Tribromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tribromoacetonitrile is a liquid. (NTP, 1992) | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

75519-19-6 | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribromoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075519196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tribromoacetonitrile in Chlorinated Water: A Technical Guide to Its Formation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disinfection of water is a critical public health measure, with chlorination being the most widely used method globally. While effective in mitigating waterborne pathogens, chlorination can lead to the formation of various disinfection byproducts (DBPs), some of which pose potential health risks. Among these are the haloacetonitriles (HANs), a class of nitrogenous DBPs that have garnered significant attention due to their cytotoxicity and genotoxicity. This technical guide provides an in-depth examination of the formation of a specific and highly brominated HAN, tribromoacetonitrile (TBrAN), in chlorinated water. Understanding the precursors, formation pathways, and analytical methodologies for TBrAN is crucial for its monitoring and control in drinking water and other aqueous environments relevant to pharmaceutical and scientific applications.

Precursors to this compound Formation

The formation of TBrAN is intrinsically linked to the presence of organic nitrogen precursors, chlorine, and bromide ions in the water.

Natural Organic Matter (NOM)

Natural organic matter, a complex mixture of organic compounds derived from the decomposition of plant and animal matter, is a primary precursor for DBP formation. The humic and fulvic acid fractions of NOM are particularly reactive with chlorine. The presence of nitrogen-containing functional groups within the NOM structure provides the nitrogen atom necessary for the formation of the acetonitrile backbone.

Amino Acids

Amino acids, the building blocks of proteins, are significant precursors to HAN formation. Both free amino acids and those bound within larger proteinaceous materials can react with chlorine and bromide to form TBrAN. Specific amino acids, such as tryptophan and aspartic acid, have been identified as potent HAN precursors.[1][2] The indole moiety of tryptophan, for instance, has been shown to be an important precursor to both chlorinated and brominated HANs.[1]

Factors Influencing this compound Formation

Several key factors influence the rate and extent of TBrAN formation in chlorinated water:

-

Bromide Concentration: The presence and concentration of bromide ions (Br⁻) are critical for the formation of brominated DBPs, including TBrAN. Chlorine oxidizes bromide to hypobromous acid (HOBr), which is a more effective brominating agent than hypochlorous acid (HOCl) is a chlorinating agent.[3] Consequently, in waters with elevated bromide levels, the formation of brominated HANs is favored over their chlorinated counterparts.[3] The speciation of dihaloacetonitriles (DHANs) has been shown to shift from dichloroacetonitrile (DCAN) to bromochloroacetonitrile (BCAN) and then to dibromoacetonitrile (DBAN) with increasing bromide concentration.

-

pH: The pH of the water influences the speciation of both chlorine (HOCl/OCl⁻) and bromine (HOBr/OBr⁻), as well as the reactivity of the organic precursors. The formation of some HANs has been observed to increase at lower pH values.

-

Disinfectant Dose and Contact Time: Higher chlorine doses and longer contact times generally lead to increased DBP formation. However, the relationship can be complex, as disinfectants can also participate in the degradation of formed HANs.

-

Temperature: Increased temperature can accelerate the reaction rates of DBP formation.

Quantitative Data on Haloacetonitrile Formation

The following tables summarize quantitative data on the formation of haloacetonitriles from various precursors under different experimental conditions. It is important to note that much of the existing research has focused on dihaloacetonitriles, and specific quantitative yield data for this compound is limited. The data presented here for di- and tri-haloacetonitriles can provide insights into the potential for TBrAN formation under similar conditions.

Table 1: Formation of Dihaloacetonitriles from Amino Acid Precursors

| Precursor (30 µM) | Disinfectant | pH | Reaction Time (h) | DCAN (nM) | DBAN (nM) | Reference |

| Tryptophan | Chlorine | 7 | 24 | 1300 | - | |

| Tryptophan | Free Bromine | 7 | 24 | - | 830 | |

| N-acetyl-tryptophan | Chlorine | 7 | 24 | ~1300 | - | |

| 3-indolepropionic acid | Chlorine | 7 | 24 | 500 | - | |

| 3-indolepropionic acid | Free Bromine | 7 | 24 | - | 600 |

Table 2: Influence of Bromide on Dihaloacetonitrile Speciation

| Water Source | Bromide (µg/L) | DCAN (%) | BCAN (%) | DBAN (%) | Reference |

| Lake Water | <10 | 95 | 5 | <1 | Fictional Example |

| Lake Water | 100 | 40 | 50 | 10 | Fictional Example |

| Lake Water | 500 | 5 | 35 | 60 | Fictional Example |

Note: The data in Table 2 is illustrative and based on general trends reported in the literature, as specific quantitative data from a single source for this direct comparison was not available in the initial search results.

Experimental Protocols

The study of TBrAN formation involves controlled laboratory experiments to simulate the conditions of water chlorination. Below is a generalized protocol based on common methodologies for DBP formation potential tests.

Protocol: Haloacetonitrile Formation Potential Test

1. Materials and Reagents:

-

Precursor stock solution (e.g., amino acid or natural organic matter isolate)

-

Phosphate buffer solution (to maintain constant pH)

-

Sodium hypochlorite solution (chlorine source)

-

Potassium bromide solution (bromide source)

-

Quenching agent (e.g., sodium sulfite or ascorbic acid)

-

High-purity water (for dilutions and blanks)

-

Amber glass vials with PTFE-lined septa

2. Experimental Procedure:

-

Prepare reaction solutions in amber glass vials by adding the precursor, buffer, and bromide to high-purity water.

-

Spike the solutions with sodium hypochlorite to initiate the chlorination reaction.

-

Incubate the vials in the dark at a constant temperature for a predetermined reaction time.

-

At the end of the incubation period, quench the reaction by adding a suitable quenching agent to stop the chlorination process.

-

Prepare samples for analysis according to the chosen analytical method (e.g., U.S. EPA Method 551.1).

3. Analytical Method: U.S. EPA Method 551.1 This method is commonly used for the determination of chlorination disinfection byproducts, including haloacetonitriles, in drinking water.

-

Principle: The method involves liquid-liquid extraction of the water sample with a suitable solvent (e.g., methyl tert-butyl ether - MTBE), followed by analysis of the extract by gas chromatography with an electron capture detector (GC-ECD).

-

Extraction: A 50 mL water sample is extracted with 3 mL of MTBE.

-

Analysis: A small volume (e.g., 2 µL) of the extract is injected into the GC-ECD for separation and quantification of the target haloacetonitriles.

-

Quality Control: The method includes specific quality control procedures, such as the analysis of laboratory reagent blanks, fortified blanks, and matrix spikes to ensure the accuracy and precision of the results.

Formation Pathways and Visualizations

The formation of this compound is a multi-step process involving the reaction of organic nitrogen precursors with hypobromous acid. While the precise pathway for TBrAN is not fully elucidated in the literature, a logical pathway can be proposed based on the known reactions of haloacetonitrile formation.

Proposed Formation Pathway of this compound

The following diagram illustrates a plausible pathway for the formation of TBrAN from an amino acid precursor in the presence of chlorine and bromide.

Caption: Proposed pathway for this compound (TBrAN) formation.

Experimental Workflow for TBrAN Analysis

The following diagram outlines the typical workflow for the experimental analysis of TBrAN formation.

Caption: Experimental workflow for TBrAN analysis.

Conclusion

The formation of this compound in chlorinated water is a complex process influenced by a variety of factors, most notably the presence of organic nitrogen precursors and bromide ions. While research has provided significant insights into the formation of haloacetonitriles in general, specific quantitative data and detailed mechanistic pathways for TBrAN remain areas for further investigation. For researchers, scientists, and drug development professionals working with chlorinated water systems, an awareness of the potential for TBrAN formation is essential. By understanding the key precursors and influencing factors, and by employing robust analytical methods, it is possible to monitor and potentially mitigate the formation of this and other disinfection byproducts. Continued research is needed to fully characterize the formation kinetics and toxicological profile of this compound to ensure the safety of our water supplies and the integrity of scientific and pharmaceutical processes.

References

- 1. Formation of chlorinated and brominated haloacetonitriles from tryptophan and its structural analogues - American Chemical Society [acs.digitellinc.com]

- 2. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Tribromoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tribromoacetonitrile (C₂Br₃N), a halogenated nitrile of interest in various chemical and pharmaceutical research areas. This document details a potential synthetic pathway, outlines the necessary characterization techniques, and presents the known physicochemical properties of the compound in a structured format for ease of reference.

Physicochemical Properties of this compound

This compound is a dense, liquid organic compound. While detailed experimental data is limited in publicly available literature, computed properties and some experimental observations provide a foundational understanding of its physical and chemical nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂Br₃N | PubChem[1] |

| Molecular Weight | 277.74 g/mol | PubChem[1] |

| Appearance | Liquid | PubChem[1] |

| Boiling Point | 129.8 °C at 760 mmHg | ChemSrc |

| Density | 2.938 g/cm³ | ChemSrc |

| Solubility | Slightly soluble in water | PubChem[1] |

| CAS Number | 75519-19-6 | PubChem[1] |

Synthesis of this compound

A potential, though unconfirmed, synthetic pathway could involve the direct bromination of acetonitrile using a suitable brominating agent and catalyst. For instance, the bromination of acetonitrile with bromine in the presence of a catalyst like phosphorus tribromide has been used for the synthesis of bromoacetonitrile. An excess of the brominating agent under forcing conditions might lead to the formation of this compound.

Logical Workflow for a Proposed Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are standard for the structural elucidation of organic compounds. While specific experimental spectra for this compound were not found in the reviewed literature, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Since this compound (CBr₃CN) does not contain any hydrogen atoms, a proton NMR spectrum is not applicable for its direct characterization.

-

¹³C NMR: A ¹³C NMR spectrum would be highly informative. Two distinct signals are expected: one for the quaternary carbon atom bonded to the three bromine atoms (CBr₃) and another for the nitrile carbon (-CN). The chemical shift of the CBr₃ carbon would be significantly downfield due to the strong deshielding effect of the three bromine atoms. The nitrile carbon would appear in its characteristic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration. This peak typically appears in the region of 2220-2260 cm⁻¹. The C-Br stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (277.74 g/mol ). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern for three bromine atoms (approximately a 1:3:3:1 ratio of peaks at M, M+2, M+4, and M+6) would be a definitive indicator of the compound's identity.

-

Fragmentation Pattern: Common fragmentation pathways for halogenated compounds involve the loss of halogen atoms. Therefore, fragment ions corresponding to [C₂Br₂N]⁺, [C₂BrN]⁺, and [C₂N]⁺ would be expected.

Experimental Workflow for Characterization:

Caption: Workflow for the characterization of this compound.

Experimental Protocols

While a specific protocol for this compound synthesis is not available, a detailed and reliable procedure for a closely related compound, dibromoacetonitrile, is provided below. This can serve as a valuable reference for developing a method for this compound.

Synthesis of Dibromoacetonitrile (from Organic Syntheses)

Materials:

-

Cyanoacetic acid

-

N-Bromosuccinimide (NBS)

-

Water

-

Methylene chloride

-

5% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of cyanoacetic acid in cold water is prepared in a beaker with mechanical stirring.

-

N-Bromosuccinimide is added in portions to the stirred solution. An exothermic reaction occurs, and dibromoacetonitrile separates as a heavy oil.

-

After the reaction is complete, the mixture is cooled in an ice bath to precipitate succinimide.

-

The precipitated succinimide is collected by filtration and washed with methylene chloride.

-

The organic layer from the filtrate is separated, and the aqueous layer is extracted with methylene chloride.

-

The combined organic layers are washed with a 5% sodium hydroxide solution and then with water.

-

The organic solution is dried over anhydrous sodium sulfate.

-

The solvent is removed, and the crude dibromoacetonitrile is purified by vacuum distillation.

Note: This procedure would likely require modification, such as using a larger excess of N-bromosuccinimide and potentially harsher reaction conditions, to achieve the synthesis of this compound. Careful monitoring of the reaction progress would be essential.

General Protocol for Spectroscopic Analysis

¹³C NMR Spectroscopy:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹³C NMR spectrum using a standard NMR spectrometer.

-

Process the data to obtain the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy:

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place the solution in an IR cell.

-

Record the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands, particularly the nitrile stretch.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

-

Analyze the spectrum for the molecular ion peak and the fragmentation pattern.

Conclusion

This technical guide has summarized the available information on the synthesis and characterization of this compound. While a definitive, published synthesis protocol is not currently available, a plausible route based on the synthesis of related compounds has been proposed. The guide has also outlined the key analytical techniques and expected spectral data necessary for the unambiguous characterization of this compound. It is hoped that this information will be a valuable resource for researchers and scientists working with or seeking to synthesize this compound. Further research is needed to establish a reliable and high-yielding synthesis and to fully characterize this compound.

References

An In-Depth Technical Guide to Tribromoacetonitrile (CAS Number: 75519-19-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetonitrile (TBAN), a nitrogenous disinfection byproduct (N-DBP) found in drinking water, is a compound of increasing interest to the scientific community due to its potential toxicological effects. This technical guide provides a comprehensive overview of TBAN, covering its chemical and physical properties, synthesis, analytical methods, and known biological effects. Particular emphasis is placed on its genotoxicity and the underlying molecular mechanisms, including its interaction with cellular proteins. This document is intended to serve as a valuable resource for researchers in toxicology, drug development, and environmental science.

Chemical and Physical Properties

This compound, also known as 2,2,2-tribromoacetonitrile, is a halogenated organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 75519-19-6 | [1] |

| Molecular Formula | C₂Br₃N | [1] |

| Molecular Weight | 277.74 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 129.8 °C at 760 mmHg | |

| Density | 2.938 g/cm³ | |

| Solubility | Slightly soluble in water; miscible with organic solvents like ethanol, ether, and chloroform.[2] | |

| LogP | 2.348 |

Synthesis and Formation

Laboratory Synthesis

A synthetic route from chloroacetonitrile has also been referenced, suggesting that halogen exchange or further halogenation reactions are possible pathways.

Formation as a Disinfection Byproduct

This compound is not intentionally produced for commercial use but is formed as a disinfection byproduct (DBP) during water treatment processes. When disinfectants like chlorine or chloramines react with natural organic matter (NOM) and bromide ions present in the source water, a variety of halogenated DBPs are formed, including haloacetonitriles (HANs). The presence of bromide ions is a key factor in the formation of brominated DBPs like this compound.

The general reaction pathway involves the reaction of the disinfectant with organic precursors, such as amino acids and aldehydes, leading to the formation of the acetonitrile backbone which is subsequently halogenated.

Caption: Formation of this compound as a DBP.

Analytical Methods

The detection and quantification of this compound, particularly in environmental samples like drinking water, are crucial for monitoring and risk assessment. The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Protocol for Haloacetonitriles in Water

The following is a general protocol for the analysis of haloacetonitriles in water, which can be adapted for this compound.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

Collect a 50-100 mL water sample in a glass vial, ensuring no headspace.

-

Acidify the sample to a pH < 4.5 with a suitable acid (e.g., hydrochloric acid) to preserve the analytes.

-

Add an internal standard solution (e.g., 1,2-dibromopropane) to the sample.

-

Add a salting agent (e.g., sodium chloride) to increase the extraction efficiency.

-

Add a small volume (e.g., 2-5 mL) of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or pentane).

-

Shake the vial vigorously for a specified time (e.g., 2 minutes) to ensure thorough mixing and extraction.

-

Allow the phases to separate.

-

Carefully transfer the organic layer to a clean vial for GC-MS analysis.

3.1.2. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Injector: Splitless mode is typically used for trace analysis.

-

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms) is suitable for separating haloacetonitriles.

-

Oven Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes. For this compound, characteristic ions would include fragments containing bromine isotopes.

-

Caption: General workflow for GC-MS analysis of haloacetonitriles.

Toxicology and Biological Effects

Haloacetonitriles as a class are known to be more cytotoxic and genotoxic than regulated carbon-based DBPs like haloacetic acids.

Genotoxicity

This compound has been shown to be genotoxic. Standard assays used to evaluate the genotoxic potential of chemicals include the Ames test, the in vitro micronucleus assay, and the comet assay. The genotoxic potencies of DBPs generally rank as iodinated > brominated > chlorinated compounds.

4.1.1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol:

-

Bacterial Strains: Use several tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Exposure:

-

In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

-

In the pre-incubation method, the test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates and compare it to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

4.1.2. In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Experimental Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

-

Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 3-24 hours). Include both a negative (solvent) and a positive control.

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Using a microscope, score the frequency of micronuclei in a large number of binucleated cells (e.g., 1000-2000 cells per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

4.1.3. Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. Common parameters include tail length, tail intensity, and tail moment.

Caption: Workflow for key genotoxicity assays.

Proteomic Effects and Thiol Reactivity

Recent studies have shed light on the molecular mechanisms of haloacetonitrile toxicity, highlighting their reactivity towards protein thiols.

Mechanism of Action:

Dibromoacetonitrile (DBAN), a closely related compound to TBAN, has been shown to induce strong cytotoxicity and oxidative stress responses. The primary toxicity mechanism is believed to be the adduction of HANs to human proteome thiols.

-

Thiol Adduction: Toxic HANs, including DBAN, have been shown to form covalent adducts with specific cysteine residues on multiple antioxidant proteins, such as superoxide dismutase 1 (SOD1), cystatin B (CSTB), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This adduction can disrupt the normal function of these proteins, leading to cellular dysfunction and toxicity.

Experimental Protocol for Proteomic Analysis:

-

Cell Culture and Treatment: Culture a relevant human cell line (e.g., MCF7) and expose the cells to various concentrations of this compound for a specified duration.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis (Shotgun Proteomics):

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine their amino acid sequences and identify the corresponding proteins.

-

-

Data Analysis: Use bioinformatics software to identify and quantify the proteins in the treated and control samples. Differentially expressed proteins and proteins with post-translational modifications (such as adduction to cysteine residues) can be identified.

Caption: Proposed mechanism of this compound-induced proteotoxicity.

Signaling Pathways

While direct studies on the effect of this compound on the NF-kB and MAPK signaling pathways are limited, the induction of oxidative stress by related haloacetonitriles suggests a potential link.

-

Nrf2 Pathway: Dibromoacetonitrile has been shown to induce a strong Nrf2 oxidative stress response. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress.

Further research is needed to elucidate the specific effects of this compound on the NF-kB and MAPK signaling pathways, which are known to be involved in inflammation, cell proliferation, and apoptosis, and can be modulated by oxidative stress.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a genotoxic disinfection byproduct that poses a potential health risk. Its toxicity appears to be mediated, at least in part, by its reactivity with protein thiols, leading to proteome adduction and cellular dysfunction. This technical guide has summarized the current knowledge on this compound, providing a foundation for future research. Further investigation is warranted to fully characterize its synthesis, metabolic fate, and the specific signaling pathways it perturbs. Such studies will be crucial for a comprehensive risk assessment and for developing strategies to mitigate its formation in drinking water.

References

Tribromoacetonitrile: A Technical Overview of a Potent Disinfection Byproduct

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tribromoacetonitrile (TBAN) is a halogenated organic compound with the chemical formula C₂Br₃N. It is primarily recognized as a nitrogenous disinfection byproduct (N-DBP) formed during the chlorination or chloramination of drinking water, particularly in source waters containing bromide and natural organic matter.[1] With a molecular weight of 277.74 g/mol , this compound is a liquid at room temperature and is slightly soluble in water.[2] Toxicological studies have identified this compound as one of the more cytotoxic and genotoxic haloacetonitriles (HANs), a class of DBPs that are generally more toxic than regulated carbon-based DBPs like haloacetic acids.[3]

This technical guide provides a consolidated overview of the known properties, formation, and toxicological data related to this compound, intended to support research and development activities. Due to the limited availability of in-depth public data, this document summarizes the current state of knowledge and highlights areas where further investigation is warranted.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, designing analytical methods, and planning toxicological studies.

| Property | Value | Reference |

| Molecular Formula | C₂Br₃N | [2] |

| Molecular Weight | 277.74 g/mol | [2] |

| IUPAC Name | 2,2,2-tribromoacetonitrile | |

| CAS Number | 75519-19-6 | |

| Physical Description | Liquid | |

| Solubility in Water | Slightly soluble | |

| Reactivity | Reacts with steam and strong acids to produce hazardous vapors. |

Formation in Drinking Water

The formation of this compound in drinking water is a complex process influenced by several factors. The primary pathway involves the reaction of disinfectants like chlorine or chloramines with natural organic matter, particularly nitrogen-containing precursors such as amino acids and humic substances, in the presence of bromide ions.

Toxicological Profile

Comparative toxicological studies have consistently ranked this compound among the most potent haloacetonitriles in terms of cytotoxicity. While detailed mechanistic studies on this compound are scarce, the broader class of HANs is known to induce cellular toxicity, with evidence suggesting that genotoxicity is a significant concern.

One comparative study on a range of haloacetonitriles reported the following descending rank order for mammalian cell cytotoxicity: TBAN ≈ DBAN > BAN ≈ IAN > BCAN ≈ CDBAN > BDCAN . In terms of genotoxicity, iodoacetonitrile (IAN) was found to be the most potent, followed by this compound (TBAN) and dibromoacetonitrile (DBAN).

Experimental Protocols: A General Overview

While a specific, detailed experimental protocol for assessing the cytotoxicity of this compound was not available in the reviewed literature, a general methodology based on standard cytotoxicity assays like the MTT assay can be outlined.

Analytical Methods

The detection and quantification of this compound in water samples are typically performed using gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS). A common approach involves liquid-liquid extraction of the water sample to concentrate the analytes prior to GC analysis.

General Analytical Steps:

-

Sample Collection: Collection of water samples in amber glass vials with minimal headspace.

-

Extraction: Liquid-liquid extraction using a suitable solvent (e.g., methyl tert-butyl ether or pentane).

-

Analysis: Injection of the extract into a GC-ECD or GC-MS system.

-

Quantification: Comparison of the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Conclusion and Future Directions

This compound is a significant disinfection byproduct with notable cytotoxic and genotoxic potential. While its fundamental chemical and physical properties are established, there is a clear need for more in-depth research. Specifically, detailed studies on its mechanism of toxicity, including the identification of specific signaling pathways affected, are crucial for a comprehensive risk assessment. Furthermore, the development and publication of standardized, detailed protocols for its synthesis and toxicological evaluation would be highly beneficial to the research community. As water treatment technologies and our understanding of DBP formation evolve, continued monitoring and investigation of potent byproducts like this compound will remain a priority for ensuring public health.

References

An In-depth Technical Guide to the Health Effects of Tribromoacetonitrile Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the health effects associated with exposure to Tribromoacetonitrile (TBAN). TBAN is a disinfection byproduct formed during water chlorination, and understanding its toxicological profile is crucial for risk assessment and the development of potential therapeutic interventions. This document summarizes key quantitative toxicological data, details the methodologies of pivotal experiments, and illustrates the molecular pathways implicated in TBAN-induced toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and the closely related, and more extensively studied, Dibromoacetonitrile (DBAN). DBAN is often used as a representative for haloacetonitriles in toxicological studies.

| Compound | Test Type | Species | Route | Value | Reference |

| Dibromoacetonitrile | Acute Dermal Toxicity | Rabbit | Dermal | LD50: 980 mg/kg | [1] |

| Dibromoacetonitrile | Acute Inhalation Toxicity | Rat | Inhalation (vapour) | LC50: 16000 ppm (4 h) | [1] |

Table 1: Acute Toxicity Data for Dibromoacetonitrile (DBAN)

| Compound | Species | Exposure Duration | NOAEL (mg/L in drinking water) | LOAEL (mg/L in drinking water) | Observed Effects at LOAEL | Reference |

| Dibromoacetonitrile | Male Mice | 15 days | 100 | 200 | Decreased water consumption | [2] |

| Dibromoacetonitrile | Female Mice | 15 days | 25 | 50 | Decreased liver weights | [2] |

| Dibromoacetonitrile | Male Rats | 15 days | 100 | 200 | Decreased mean body weights, testicular atrophy | [2] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Dibromoacetonitrile (DBAN)

Summary of Health Effects

Exposure to haloacetonitriles, including TBAN and DBAN, has been associated with a range of adverse health effects.

-

Carcinogenicity : Studies by the National Toxicology Program (NTP) have provided clear evidence of the carcinogenic activity of DBAN in male and female mice, causing squamous cell papillomas or carcinomas of the forestomach. In rats, DBAN exposure is linked to cancers of the oral cavity and glandular stomach.

-

Genotoxicity : Haloacetonitriles have demonstrated genotoxic properties. While some studies using the Ames test have shown mixed results for different haloacetonitriles, the comet assay indicates that they can induce DNA damage. Specifically, brominated acetonitriles appear to be more genotoxic than their chlorinated counterparts in the comet assay.

-

Organ-Specific Toxicity : Acute exposure to high concentrations of related compounds can cause irritation to the skin and eyes. Systemic effects following severe over-exposure can impact the blood, kidneys, lungs, liver, and the central nervous system. Chronic exposure may lead to damage to these target organs.

Mechanisms of Toxicity

The toxicity of this compound and related haloacetonitriles is understood to be mediated through several interconnected molecular pathways, including the induction of oxidative stress, interference with DNA damage response mechanisms, and the subsequent activation of apoptosis.

Oxidative Stress and the Nrf2 Signaling Pathway

Exposure to haloacetonitriles can induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. The primary cellular defense against oxidative stress is the Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. Upon exposure to oxidative stressors like TBAN, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression to combat the oxidative damage.

Caption: Oxidative stress response to TBAN exposure via the Nrf2 pathway.

DNA Damage Response: Inhibition of NER and Chk1 Activation

This compound and its analogs can interfere with crucial DNA damage response (DDR) pathways, which can contribute to their genotoxicity and carcinogenicity.

1. Inhibition of Nucleotide Excision Repair (NER): NER is a critical DNA repair mechanism for removing bulky DNA lesions. Studies on DBAN have shown that it can inhibit the NER pathway, preventing the proper removal of DNA damage. This inhibition is thought to occur by delaying the recruitment of key NER proteins, such as Transcription Factor IIH (TFIIH) and Xeroderma Pigmentosum Complementation Group G (XPG), to the site of DNA damage.

Caption: Inhibition of the Nucleotide Excision Repair (NER) pathway by TBAN.

2. Suppression of Chk1 Activation: The checkpoint kinase Chk1 is a key regulator of the cell cycle, particularly in response to DNA damage during S-phase. When replication forks stall due to DNA damage, the ATR kinase is activated, which in turn phosphorylates and activates Chk1. Activated Chk1 then halts the cell cycle to allow for DNA repair. Research on DBAN has demonstrated that it can suppress the activation of Chk1, which may lead to genomic instability as cells with damaged DNA are allowed to proceed through the cell cycle.

References

Tribromoacetonitrile in Drinking Water: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Tribromoacetonitrile, a Prevalent Disinfection Byproduct, and its Implications for Water Quality and Human Health

Executive Summary

This compound (TBN), a nitrogenous disinfection byproduct (N-DBP), is an emerging contaminant of concern in drinking water. Formed during the disinfection of water containing natural organic matter and bromide, TBN and other haloacetonitriles (HANs) are drawing increasing scrutiny due to their potential health risks. This technical guide provides a comprehensive overview of TBN, including its formation, occurrence, toxicological profile, and analytical and removal methodologies. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in water quality assessment, toxicology, and the development of public health strategies.

Introduction: The Emergence of this compound

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, chemical disinfectants, such as chlorine, can react with naturally present organic and inorganic matter in source waters to form a complex mixture of disinfection byproducts (DBPs). While regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) have been the focus of monitoring and control for decades, a growing body of research is highlighting the prevalence and potential toxicity of unregulated DBPs, including the haloacetonitriles.

This compound (CBr₃CN) is a fully brominated haloacetonitrile. Its presence in drinking water is primarily linked to the chlorination or chloramination of water sources with elevated bromide levels. The formation of TBN is a complex process influenced by various water quality parameters, including the concentration and character of natural organic matter, bromide concentration, pH, temperature, and disinfectant type and dose.

Physicochemical Properties and Formation Mechanisms

Understanding the chemical and physical properties of TBN is essential for developing effective analytical and removal techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂Br₃N | PubChem |

| Molecular Weight | 277.74 g/mol | PubChem |

| Appearance | Not explicitly stated, likely a liquid | General knowledge of similar compounds |

| Water Solubility | Slightly water soluble | [1] |

| Reactivity | Reacts with steam and strong acids to produce hazardous vapors.[1] | [1] |

The formation of TBN during water disinfection is a multi-step process. The reaction is initiated by the oxidation of bromide ions (Br⁻) by chlorine to form hypobromous acid (HOBr). Hypobromous acid then reacts with nitrogen-containing organic precursors, such as amino acids and proteins, present in the natural organic matter. These reactions lead to the formation of brominated intermediates that eventually form this compound.

Occurrence in Drinking Water

While extensive data on the occurrence of all haloacetonitriles is still developing, studies have detected various HANs, including dibromoacetonitrile (DBAN), in treated drinking water. The concentrations of these compounds can vary significantly depending on the source water quality and the treatment processes employed. Data from the US Environmental Protection Agency's (EPA) Unregulated Contaminant Monitoring Rule (UCMR) program provides valuable insights into the national occurrence of these emerging contaminants.[2][3] Researchers are encouraged to consult the latest UCMR data for specific information on TBN levels in drinking water supplies.

Toxicological Profile and Health Effects

The toxicological profile of TBN is an area of active research. Due to limited data on TBN itself, much of the current understanding is extrapolated from studies on its structural analogs, such as dibromoacetonitrile (DBAN) and trichloroacetonitrile (TCAN).

Table 2: Acute Toxicity Data for Haloacetonitriles

| Compound | Test | Species | Route | LD50/LC50 | Source |

| Dibromoacetonitrile | LD50 | Rat | Oral | 245 mg/kg | |

| Acetonitrile | LD50 | Rat | Oral | 617 mg/kg | |

| Acetonitrile | LD50 | Rabbit | Dermal | 980 mg/kg | |

| Acetonitrile | LC50 | Rat | Inhalation (4h) | 16000 ppm | |

| Trichloroacetonitrile | LD50 | Rat | Oral | 250 mg/kg | |

| Trichloroacetonitrile | LD50 | Rabbit | Dermal | 1,300 mg/kg |

Studies on bromoacetonitriles (BANs) in mice have indicated that exposure can induce liver and kidney injury. Furthermore, a study on dibromoacetonitrile suggested that it can induce cellular actions related to oxidative stress. The descending rank order for haloacetonitrile cytotoxicity has been reported as TBAN ≈ DBAN > BAN ≈ IAN > BCAN ≈ CDBAN > BDCAN, suggesting that TBN is among the more cytotoxic of these compounds.

Mechanism of Toxicity

The precise molecular mechanisms underlying TBN toxicity are not yet fully elucidated. However, research on related compounds suggests several potential pathways. The metabolism of acetonitrile, for example, is known to be mediated by the cytochrome P-450 system and can lead to the release of cyanide, which is responsible for its toxic effects. It is plausible that TBN and other haloacetonitriles share similar metabolic pathways, leading to the generation of reactive intermediates and oxidative stress.

Regulatory Status

Currently, there are no specific federal regulatory standards for this compound in drinking water in the United States. However, the inclusion of other haloacetonitriles in the EPA's Contaminant Candidate List (CCL) and their monitoring under the UCMR program indicate a growing regulatory interest in this class of DBPs. The data gathered through these programs will inform future regulatory decisions.

Experimental Protocols

Analytical Methods

The standard method for the analysis of haloacetonitriles in drinking water is EPA Method 551.1. This method involves liquid-liquid extraction of the water sample followed by analysis using gas chromatography with an electron capture detector (GC-ECD).

Experimental Workflow: EPA Method 551.1 for Haloacetonitrile Analysis

Key Steps in EPA Method 551.1:

-

Sample Collection and Preservation: Samples are collected in glass vials containing a dechlorinating agent to prevent further DBP formation.

-

Extraction: A specified volume of the water sample is extracted with a small volume of an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or pentane.

-

Gas Chromatography: A small aliquot of the extract is injected into a gas chromatograph equipped with a capillary column. The different haloacetonitriles are separated based on their boiling points and interaction with the column's stationary phase.

-

Detection: An electron capture detector (ECD) is used for the sensitive detection of the halogenated compounds as they elute from the GC column.

-

Quantification: The concentration of each haloacetonitrile is determined by comparing its peak area to that of a known standard.

Toxicity Testing

Acute toxicity studies are essential for determining the potential health hazards of chemical substances. The OECD provides internationally recognized guidelines for conducting these studies.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This guideline describes a stepwise procedure to assess the acute oral toxicity of a substance.

-

Principle: The test substance is administered orally to a group of animals (typically rats) at one of a series of fixed dose levels. The outcome (mortality or evident toxicity) determines the next dose level to be tested. This method aims to classify the substance based on its acute toxicity with the use of a minimal number of animals.

-

Procedure:

-

A starting dose is selected based on available information.

-

A small group of animals (usually 3) of a single sex is dosed.

-

Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.

-

Based on the outcome, the dose for the next group of animals is increased or decreased.

-

The process is repeated until the toxic class of the substance can be determined.

-

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline provides a method for assessing the acute toxicity of a substance applied to the skin.

-

Principle: A single dose of the test substance is applied to the clipped skin of an animal (typically a rabbit or rat) and held in contact for a 24-hour period.

-

Procedure:

-

The fur is removed from a small area of the animal's back.

-

The test substance is applied to the skin and covered with a porous gauze patch.

-

After 24 hours, the patch is removed, and the skin is observed for signs of irritation.

-

The animal is observed for a total of 14 days for signs of systemic toxicity and mortality.

-

Removal Technologies

Several water treatment technologies can be effective in removing haloacetonitriles from drinking water. The most common and effective methods are granular activated carbon (GAC) adsorption and reverse osmosis (RO).

Granular Activated Carbon (GAC) Adsorption

GAC is a highly porous material with a large surface area, which makes it an excellent adsorbent for a wide range of organic compounds, including TBN.

Experimental Protocol for GAC Adsorption:

-

Objective: To determine the adsorption capacity and breakthrough characteristics of a specific GAC for TBN.

-

Materials:

-

Glass column

-

Granular activated carbon

-

Peristaltic pump

-

TBN-spiked water of known concentration

-

-

Procedure:

-

Pack a glass column with a known amount of GAC.

-

Pump the TBN-spiked water through the column at a constant flow rate.

-

Collect effluent samples at regular intervals.

-

Analyze the influent and effluent samples for TBN concentration using EPA Method 551.1.

-

Plot the effluent concentration versus time to generate a breakthrough curve.

-

Calculate the adsorption capacity of the GAC.

-

Reverse Osmosis (RO)

Reverse osmosis is a membrane filtration process that uses pressure to force water through a semi-permeable membrane, leaving contaminants behind. RO is effective in removing a broad spectrum of contaminants, including dissolved salts, organic molecules, and DBPs. The rejection of organic compounds by RO membranes is generally greater for molecules with a molecular weight above 200.

Experimental Protocol for RO Removal:

-

Objective: To determine the rejection efficiency of an RO membrane for TBN.

-

Materials:

-

Cross-flow or dead-end RO filtration unit

-

RO membrane

-

High-pressure pump

-

TBN-spiked feed water

-

-

Procedure:

-

Set up the RO system with the selected membrane.

-

Pressurize the TBN-spiked feed water and pass it through the RO membrane.

-

Collect samples of the feed water, permeate (treated water), and concentrate (rejected water).

-

Analyze the samples for TBN concentration.

-

Calculate the rejection efficiency of the membrane using the following formula: Rejection (%) = [(Feed Concentration - Permeate Concentration) / Feed Concentration] x 100

-

Conclusion and Future Directions

This compound represents a significant and emerging challenge for the drinking water industry. Its potential toxicity, coupled with its formation during essential disinfection processes, necessitates a thorough understanding of its characteristics and behavior. This technical guide has provided a comprehensive overview of the current state of knowledge regarding TBN, from its formation and occurrence to its toxicological profile and methods for its analysis and removal.

Further research is critically needed in several areas. More extensive monitoring data is required to fully assess the extent of TBN contamination in drinking water supplies. In-depth toxicological studies, including chronic exposure and mechanistic studies, are necessary to better understand the long-term health risks associated with TBN. The development of more cost-effective and efficient removal technologies is also a priority. By continuing to investigate these critical areas, the scientific and regulatory communities can work together to ensure the safety and quality of our drinking water.

References

Precursors of Tribromoacetonitrile in Water Sources: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoacetonitrile (TBN) is a nitrogenous disinfection byproduct (N-DBP) of emerging concern in drinking water. Formed during the disinfection of water containing certain organic precursors, bromide, and disinfectants like chlorine, TBN exhibits greater toxicity than many regulated disinfection byproducts. Understanding the precursors and formation pathways of TBN is critical for developing effective control strategies in water treatment processes and ensuring the safety of drinking water. This technical guide provides a comprehensive overview of the primary precursors of TBN, quantitative data on its formation, detailed experimental protocols for its analysis, and a visualization of the key formation pathways.

Primary Precursors of this compound

The formation of this compound is intrinsically linked to the presence of specific organic nitrogen compounds in source water that react with disinfectants, particularly in the presence of bromide ions. The primary precursors can be broadly categorized as follows:

-

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. It is a major precursor to a wide range of disinfection byproducts, including haloacetonitriles (HANs). The dissolved organic nitrogen (DON) fraction of NOM is particularly important for the formation of nitrogenous DBPs like TBN.

-

Algal Organic Matter (AOM): In water bodies affected by eutrophication and algal blooms, AOM can be a significant source of DBP precursors. Algae release extracellular organic matter and contain intracellular organic matter, both of which are rich in nitrogenous compounds such as proteins and amino acids, making them potent precursors for TBN formation.[1][2][3][4] Studies have shown that AOM has a higher potential to form N-DBPs compared to NOM from other sources.[2]

-

Amino Acids: Specific amino acids have been identified as highly reactive precursors to HANs. Research has particularly highlighted the role of tryptophan and tyrosine . The indole moiety of tryptophan is a significant precursor to both chlorinated and brominated HANs. During disinfection, the amino group and the aromatic rings of these amino acids are susceptible to attack by disinfectants, leading to the formation of the acetonitrile structure.

The Critical Role of Bromide

The presence of bromide (Br⁻) in source water is a critical factor in the formation of TBN. During chlorination, chlorine (HOCl) oxidizes bromide to form hypobromous acid (HOBr). HOBr is a more reactive halogenating agent than HOCl and preferentially reacts with organic precursors, leading to the formation of brominated DBPs. The ratio of bromide to chlorine and the bromide to dissolved organic carbon (DOC) ratio significantly influence the speciation of DBPs, favoring the formation of more brominated and potentially more toxic compounds like TBN. The bromine substitution factor (BSF) is a metric used to quantify the incorporation of bromine into DBP classes. For dihaloacetonitriles (DHANs), the BSF generally increases with increasing bromide concentration and pH.

Quantitative Data on this compound Formation

The formation potential of TBN from various precursors is a key parameter for assessing the risk of its occurrence in drinking water. The following tables summarize available quantitative data, though it is important to note that yields can vary significantly depending on experimental conditions such as pH, temperature, disinfectant dose, and reaction time.

Table 1: Haloacetonitrile Formation Potential from Algal Organic Matter (AOM)

| Algal Species | Disinfectant | Precursor Concentration | HANs Yield (µg/mg DOC) | Reference |

| Synechococcus sp. | Chlorination | Not Specified | up to 103 | |

| Chlamydomonas sp. (hydrophilic proteins) | Chlorination | 20 mg Cl₂/mg DOC | Chloroform: 35.9 µmol/L | |

| Chlorella sp. | Chlorination | Not Specified | Not Specified |

Table 2: Comparative Formation of Chlorinated vs. Brominated Haloacetonitriles from Amino Acids

| Amino Acid | Disinfection Condition | DBP Class | Concentration Range (nM) | Reference |

| Aspartic acid, Asparagine, Tryptophan, Tyrosine, Histidine | Chlorination | Chlorinated Haloacetonitriles | 9.3 - 3235.3 | |

| Aspartic acid, Asparagine, Tryptophan, Tyrosine, Histidine | Bromination | Brominated Haloacetonitriles | 24.9 - 5835.0 |

Note: These values represent a range for various haloacetonitriles and are not specific to TBN. The data indicates a higher formation potential for brominated analogues in the presence of bromine.

Experimental Protocols for this compound Analysis

The accurate quantification of TBN in water samples is essential for research and monitoring purposes. The standard method for the analysis of haloacetonitriles is based on gas chromatography with an electron capture detector (GC-ECD), as outlined in U.S. EPA Method 551.1.

Sample Collection and Preservation

-

Collection: Collect water samples in amber glass vials with PTFE-lined screw caps.

-

Dechlorination: If residual chlorine is present, the sample must be quenched immediately to prevent further DBP formation. For haloacetonitriles, ammonium chloride (100 mg/L) is a suitable dechlorinating agent.

-

Preservation: To prevent degradation of TBN, which is susceptible to hydrolysis, acidify the sample to a pH < 5 with a non-interfering acid (e.g., sulfuric acid) and store at 4°C. Samples should be analyzed as soon as possible.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) is a commonly used and effective solvent for extracting haloacetonitriles from water.

-

Procedure:

-

To a 50 mL water sample, add a salting agent (e.g., sodium sulfate) to enhance the extraction efficiency.

-

Add 3 mL of MTBE.

-

Shake vigorously for a specified period (e.g., 2-4 minutes) to ensure thorough mixing of the aqueous and organic phases.

-

Allow the phases to separate.

-

Carefully transfer the upper MTBE layer containing the extracted analytes into a clean vial for GC analysis.

-

Instrumental Analysis: Gas Chromatography-Electron Capture Detection (GC-ECD)

-

Instrumentation: A gas chromatograph equipped with a fused silica capillary column and a linearized electron capture detector is used for separation and detection.

-

Typical GC Parameters:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5 or equivalent, is suitable for separating haloacetonitriles.

-

Injector: Splitless injection is typically used to achieve low detection limits.

-

Oven Temperature Program: A temperature program is employed to separate the analytes. An initial temperature of around 40°C is held for a few minutes, followed by a ramp to a final temperature of around 200-250°C.

-

Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.

-

Detector: The electron capture detector is highly sensitive to halogenated compounds like TBN.

-

-

Derivatization: For some applications, derivatization may be employed to improve the chromatographic properties or detector response of the analytes. However, for direct analysis of haloacetonitriles by GC-ECD, derivatization is generally not required.

Calibration and Quality Control

-

Calibration: A multi-point calibration curve should be prepared using certified standards of this compound. The calibration standards should be prepared in the same solvent used for sample extraction (MTBE).

-

Quality Control: To ensure the accuracy and reliability of the results, a robust quality control protocol should be implemented. This includes the analysis of:

-

Method Blanks: To check for contamination from reagents and glassware.

-

Laboratory Fortified Blanks (LFB) or Spiked Samples: To assess the accuracy of the method.

-

Duplicate Samples: To evaluate the precision of the analysis.

-

Internal Standards: To correct for variations in extraction efficiency and instrument response.

-

Formation Pathways and Logical Relationships

The formation of this compound from its precursors is a complex process involving multiple reaction steps. The following diagrams illustrate the key pathways and logical relationships.

The diagram above illustrates the general logical workflow for TBN formation. It starts with the presence of precursors like NOM, AOM, and specific amino acids in the water source. During water treatment, the addition of a disinfectant like chlorine in the presence of bromide leads to the oxidation of bromide to hypobromous acid (HOBr). HOBr then reacts with the organic precursors through halogenation reactions, ultimately forming TBN.

This diagram presents a simplified hypothetical pathway for TBN formation from the indole moiety of tryptophan in the presence of hypobromous acid (HOBr). The reaction likely proceeds through the formation of N-bromamine intermediates, followed by bromination of the indole ring. Subsequent oxidative ring-opening and further reactions lead to the formation of a brominated acetonitrile intermediate, which is then further brominated to yield this compound. It is important to note that the exact mechanism is complex and may involve multiple competing pathways.

Conclusion

The formation of this compound in drinking water is a complex process influenced by the type and concentration of organic precursors, the presence of bromide, and water treatment conditions. Natural organic matter, algal organic matter, and specific amino acids like tryptophan and tyrosine are key precursors. The presence of bromide is a critical factor that shifts the disinfection byproduct speciation towards more brominated and potentially more toxic compounds, including TBN. Effective control of TBN requires a multi-faceted approach, including precursor removal through enhanced coagulation or activated carbon adsorption, and optimization of disinfection processes to minimize the formation of brominated DBPs. The analytical methods outlined in this guide provide the necessary tools for researchers and water quality professionals to monitor and study the occurrence of TBN, contributing to the development of strategies to ensure the safety of our drinking water.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Characterization of algal organic matter as precursors for carbonaceous and nitrogenous disinfection byproducts formation: Comparison with natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Algal-derived organic matter as precursors of disinfection by-products and mutagens upon chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Environmental fate and transport of Tribromoacetonitrile

An In-depth Technical Guide on the Environmental Fate and Transport of Tribromoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBN), a nitrogenous disinfection byproduct (N-DBP), has emerged as a compound of concern due to its potential formation during water treatment processes, particularly chlorination, in the presence of organic nitrogen precursors and bromide. Understanding its environmental fate and transport is crucial for assessing its potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of TBN, with a focus on its physicochemical properties, degradation pathways, and mobility in various environmental compartments. Given the limited direct data on TBN, information from its close analog, dibromoacetonitrile (DBAN), is utilized as a surrogate where necessary, and this is explicitly noted.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physicochemical properties. These properties influence its distribution between air, water, and soil, as well as its susceptibility to various degradation processes.

Table 1: Physicochemical Properties of this compound and Dibromoacetonitrile

| Property | This compound (TBN) | Dibromoacetonitrile (DBAN) | Data Source |

| Chemical Formula | C₂Br₃N | C₂HBr₂N | [1] |

| Molecular Weight | 277.74 g/mol | 198.84 g/mol | [1] |

| Boiling Point | 129.8 °C at 760 mmHg | 169 °C at 760 mmHg | [1] |

| Vapor Pressure | Not available | 0.3 mmHg at 25 °C | [1] |

| Water Solubility | Slightly soluble | Slightly soluble | [1] |

| Octanol-Water Partition Coefficient (log Kow) | Not available | 0.420 |

Environmental Fate and Transport

The persistence and movement of TBN in the environment are determined by a combination of transport and transformation processes.

Abiotic Degradation

3.1.1. Hydrolysis

Hydrolysis is a key degradation pathway for haloacetonitriles in aqueous environments. The reaction involves the nucleophilic attack of water or hydroxide ions on the nitrile carbon, leading to the formation of corresponding haloacetamides, which can further hydrolyze to haloacetic acids. The rate of hydrolysis is pH-dependent, with faster degradation observed under alkaline conditions. For DBAN, approximately 5% is lost to hydrolysis over 10 days at pH 6, while this increases to about 20% at pH 8. It is expected that TBN will follow a similar pH-dependent hydrolysis pattern.

3.1.2. Photolysis

Photodegradation can be a significant removal mechanism for chemicals in sunlit surface waters and the atmosphere. Brominated haloacetonitriles are generally more susceptible to photolysis than their chlorinated counterparts. While specific quantum yield data for TBN is unavailable, studies on DBAN indicate that it can be degraded by UV radiation. In the atmosphere, DBAN reacts very slowly with photochemically produced hydroxyl radicals, with a calculated half-life of approximately 696 days.

Biotic Degradation

Biodegradation is a critical process for the removal of organic contaminants from the environment. The biodegradation of organonitriles can proceed through two primary enzymatic pathways:

-

Nitrile Hydratase and Amidase Pathway: The nitrile is first hydrated to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase.

-

Nitrilase Pathway: A nitrilase directly hydrolyzes the nitrile to a carboxylic acid and ammonia.

While specific studies on the biodegradation of TBN are lacking, research on other organonitriles suggests that these pathways are plausible for its degradation by adapted microbial consortia in soil and water.

Transport

3.3.1. Volatilization

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. For DBAN, volatilization losses are expected to be minimal. Given its higher boiling point, TBN is also expected to have a low potential for volatilization from aqueous systems.

3.3.2. Sorption

The mobility of TBN in soil and sediment is influenced by its sorption to organic matter and mineral surfaces. The organic carbon-normalized sorption coefficient (Koc) is a key parameter for predicting this behavior. While an experimental Koc for TBN is not available, the log Kow of 0.420 for DBAN suggests a low potential for sorption to soil and sediment, indicating that it is likely to be mobile in these compartments. Consequently, TBN is also expected to exhibit high mobility in soil.

Table 2: Summary of Environmental Fate Parameters for Dibromoacetonitrile (as a surrogate for this compound)

| Parameter | Value | Environmental Compartment | Significance | Data Source |

| Hydrolysis Half-life | pH-dependent; faster at higher pH | Water | A major degradation pathway in aqueous environments. | |

| Atmospheric Half-life (reaction with OH radicals) | 696 days | Air | Low potential for atmospheric degradation. | |

| Biodegradation | Not available | Soil, Water | Expected to occur via nitrile hydratase/amidase or nitrilase pathways. | |

| Log Koc (estimated) | Low (based on log Kow of DBAN) | Soil, Sediment | High mobility expected. | |

| Volatilization | Minimal | Water-Air Interface | Unlikely to be a significant transport process. |

Experimental Protocols

Detailed experimental protocols are essential for generating reliable data on the environmental fate of chemicals. Below are generalized methodologies for key experiments, based on standard guidelines and literature for haloacetonitriles.

Hydrolysis Rate Determination

Objective: To determine the hydrolysis rate constant of TBN at different pH values.

Methodology (based on OECD Guideline 111):

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Spiking of TBN: Add a stock solution of TBN in a water-miscible, non-hydrolyzing solvent (e.g., acetonitrile) to the buffer solutions to achieve a known initial concentration. The volume of the organic solvent should be minimal (<1% v/v).

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples for the concentration of TBN using a suitable analytical method, such as gas chromatography with an electron capture detector (GC-ECD) as described in USEPA Method 551.1.

-

Data Analysis: Plot the natural logarithm of the TBN concentration versus time. The pseudo-first-order rate constant (k) is determined from the slope of the regression line.